molecular formula C13H20O B1623800 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- CAS No. 35087-49-1

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-

Cat. No. B1623800
CAS RN: 35087-49-1
M. Wt: 192.3 g/mol
InChI Key: IXLLBXDECOMIBP-FNORWQNLSA-N
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Description

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-, also known as DMCM, is a chemical compound that has been widely studied for its potential use in scientific research. DMCM is a cyclohexylidene derivative that is structurally similar to the sedative-hypnotic drug, diazepam. However, unlike diazepam, DMCM does not have any sedative or anxiolytic properties. Instead, DMCM has been found to have a variety of biochemical and physiological effects that make it a valuable tool for scientific research.

Mechanism of Action

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- acts as a positive allosteric modulator of GABA-A receptors, meaning that it enhances the activity of these receptors in the presence of their natural ligand, gamma-aminobutyric acid (GABA). 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the affinity of the receptor for GABA. This leads to an increase in the inhibitory activity of the receptor, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its effects on GABA-A receptors, 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been found to modulate the activity of other neurotransmitter receptors, including NMDA receptors and nicotinic acetylcholine receptors. 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has also been found to have anticonvulsant, antinociceptive, and anxiogenic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- as a research tool is its high affinity for GABA-A receptors. This makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, one limitation of 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- is its relatively low selectivity for GABA-A receptors. 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been found to bind to a variety of other receptors, including NMDA receptors and nicotinic acetylcholine receptors, which can complicate its use in certain experiments.

Future Directions

There are a variety of future directions for research on 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-. One area of interest is the development of more selective 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- analogs that can be used to study the function of specific subtypes of GABA-A receptors. Another area of interest is the use of 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and anxiety disorders. Finally, 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- may have potential as a therapeutic agent for the treatment of these disorders, although further research is needed to explore this possibility.

Scientific Research Applications

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been used extensively in scientific research as a tool to study the function of GABA-A receptors in the brain. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of anxiety, sleep, and other physiological processes. 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- has been found to bind to these receptors with high affinity, making it a valuable tool for studying their function.

properties

IUPAC Name

(E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7,12H,2,6,8-9H2,1,3-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLLBXDECOMIBP-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1C(=C)CCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1C(=C)CCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-

CAS RN

35087-49-1
Record name 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035087491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-
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